4-bromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4-Bromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic aromatic compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol This compound is characterized by a pyrrolo[2,3-c]pyridine core structure substituted with a bromine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of pyrrolo[2,3-c]pyridine. One common method includes the reaction of pyrrolo[2,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reactions: Iron powder in acetic acid, catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted pyrrolo[2,3-c]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of pyrrolo[2,3-c]pyridine.
Reduction Products: Dehalogenated pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridine and its derivatives involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
Structural Features: The presence of a bromine atom at the 4-position of the pyrrolo[2,3-c]pyridine core imparts unique reactivity and properties to the compound.
Biological Activity: The compound’s ability to modulate multiple biological pathways and its potential therapeutic applications make it a valuable research tool and drug candidate.
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUWATDXQMWXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500854 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69872-17-9 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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